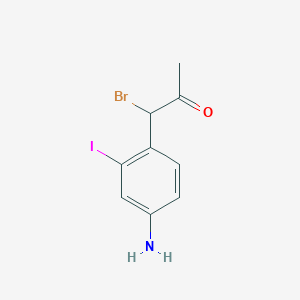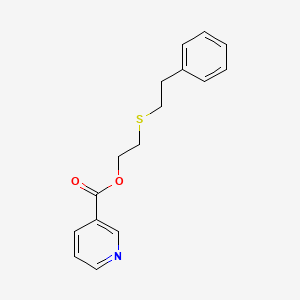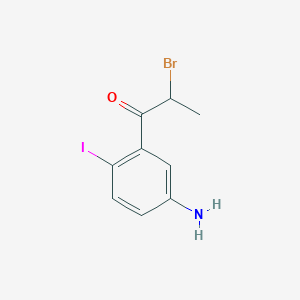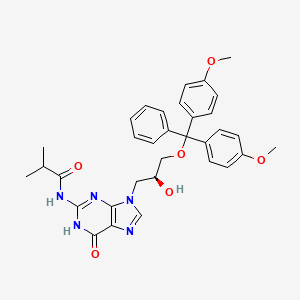![molecular formula C8H10BClN2O2 B14051267 (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride is a boronic acid derivative that contains a benzimidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride typically involves the formation of the benzimidazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring. The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The benzimidazole ring can be reduced under certain conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the benzimidazole ring.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Amines.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways involved in disease progression. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design to target specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benzimidazole-5-boronic acid
- 1H-Benzimidazole-6-boronic acid
- 2-Methyl-1H-indazole-6-boronic acid
Uniqueness
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride is unique due to the presence of both the benzimidazole ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its versatility makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H10BClN2O2 |
|---|---|
Peso molecular |
212.44 g/mol |
Nombre IUPAC |
(2-methyl-3H-benzimidazol-5-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5;/h2-4,12-13H,1H3,(H,10,11);1H |
Clave InChI |
SSJZPJCVQGQBEI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N=C(N2)C)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



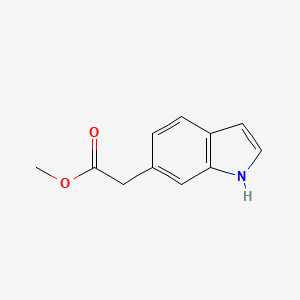
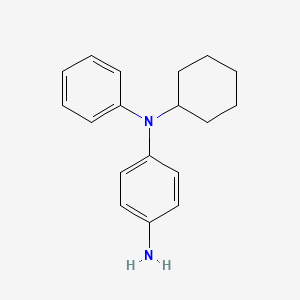
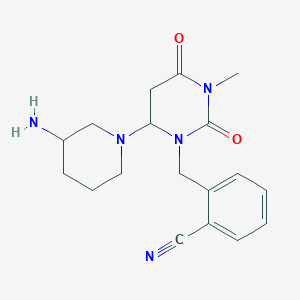

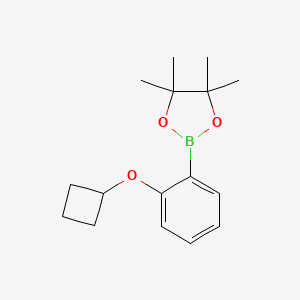
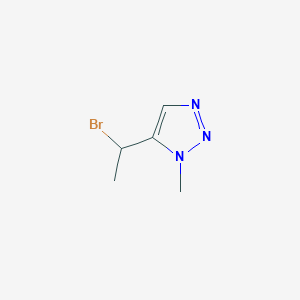

![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
